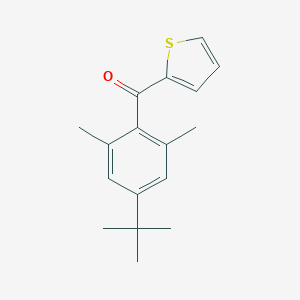![molecular formula C26H23N3O4S B289950 ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate](/img/structure/B289950.png)
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyrimidine, thieno, and pyrido moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization from toluene and purification through column chromatography are commonly employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biology: The compound is used in cellular assays to evaluate its effects on cell viability and apoptosis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H23N3O4S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-4-33-26(31)18-14(2)27-25-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-25)24(30)29-23(28-21)16-8-6-5-7-9-16/h5-13,23,28H,4H2,1-3H3,(H,29,30) |
Clé InChI |
GNDMLCUXPQZVBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)

![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)



![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)


